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Compound of Interest

Compound Name:
1-Benzyl-3-

(methylamino)pyrrolidine

Cat. No.: B1282576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for 1-Benzyl-3-
(methylamino)pyrrolidine (CAS: 96568-35-3). As of this writing, a comprehensive, publicly

available experimental dataset for this specific molecule has not been identified. Therefore, the

data presented herein is predictive, based on the chemical structure and spectroscopic

principles, and is intended to serve as a reference for researchers working with this compound

or similar structures.

Molecular Structure:

Molecular Formula: C₁₂H₁₈N₂

Molecular Weight: 190.29 g/mol

Key Features: A tertiary amine within a pyrrolidine ring, a secondary amine side chain, and a

benzyl group.

Predicted Spectroscopic Data Summary
The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 1-Benzyl-3-(methylamino)pyrrolidine.
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Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃)

Chemical Shift (δ)

ppm
Splitting Pattern Integration (No. of H)

Structural

Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅-)

~ 3.62 Singlet 2H
Benzyl methylene

protons (N-CH₂-Ph)

~ 3.10 - 3.30 Multiplet 1H
Pyrrolidine C3 proton

(-CH-NHCH₃)

~ 2.75 - 2.95 Multiplet 2H
Pyrrolidine C2/C5

protons

~ 2.45 Singlet 3H
Methyl protons (-NH-

CH₃)

~ 2.20 - 2.60 Multiplet 2H
Pyrrolidine C2/C5

protons

~ 1.90 - 2.10 Multiplet 1H Pyrrolidine C4 proton

~ 1.60 - 1.80 Multiplet 1H Pyrrolidine C4 proton

~ 1.50 Broad Singlet 1H Amine proton (-NH-)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃)
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Chemical Shift (δ) ppm Structural Assignment

~ 138.5 Quaternary aromatic carbon

~ 129.0 Aromatic CH carbons

~ 128.2 Aromatic CH carbons

~ 127.0 Aromatic CH carbons

~ 60.5 Pyrrolidine C3 carbon

~ 59.8 Benzyl methylene carbon

~ 56.0 Pyrrolidine C2/C5 carbons

~ 52.0 Pyrrolidine C2/C5 carbons

~ 34.0 Methyl carbon

~ 31.5 Pyrrolidine C4 carbon

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3350 N-H Stretch Secondary Amine

3020 - 3080 C-H Stretch Aromatic

2800 - 2980 C-H Stretch Aliphatic

1495, 1450 C=C Stretch Aromatic Ring

1100 - 1200 C-N Stretch Amine

730 - 770, 690 - 710 C-H Bend Monosubstituted Benzene

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data
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Mass-to-Charge Ratio (m/z) Proposed Fragment

190 [M]⁺ (Molecular Ion)

175 [M - CH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion)

84 [C₅H₁₀N]⁺

58 [C₃H₈N]⁺

General Experimental Protocols
The following are standard methodologies for the spectroscopic analysis of a small organic

molecule like 1-Benzyl-3-(methylamino)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

¹H NMR Spectroscopy: The spectrum is recorded on a 400 MHz spectrometer. Data is

acquired over a spectral width of 0-15 ppm with 16-32 scans. Chemical shifts are referenced

to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument at a frequency of

100 MHz. A proton-decoupled experiment is run over a spectral width of 0-220 ppm with

1024-2048 scans. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium

chloride (NaCl) plates.

Data Acquisition: The spectrum is obtained using a Fourier Transform Infrared (FTIR)

spectrometer. Data is collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum is recorded and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent like methanol or

acetonitrile to a concentration of approximately 100 µg/mL.

Data Acquisition: The analysis is performed using a mass spectrometer equipped with an

Electron Ionization (EI) source. The sample is introduced via a direct insertion probe or a

Gas Chromatography (GC) inlet. The mass spectrum is recorded over an m/z range of 40-

500.

Visualization of Experimental Workflow

General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Compound Sample

Dissolve in
Deuterated Solvent

(for NMR)

Prepare Neat Sample
(for IR)

Dissolve in
Volatile Solvent

(for MS)

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer Mass Spectrometer

(EI or ESI)

Analyze Chemical Shifts
& Coupling Constants

Identify Characteristic
Absorption Frequencies

Determine Molecular Weight
& Fragmentation

Final Structure
Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 1-Benzyl-3-
(methylamino)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282576#spectroscopic-data-nmr-ir-ms-for-1-benzyl-
3-methylamino-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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